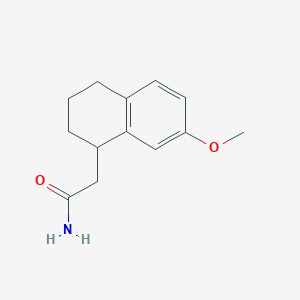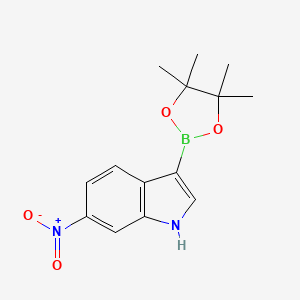
Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with bromine, methoxy, and methoxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-dimethoxypyridine, followed by the introduction of the methoxymethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, under inert atmosphere.
Major Products
Substitution: Formation of 3-methoxy-2,6-dimethoxy-5-(methoxymethyl)pyridine.
Oxidation: Formation of 3-bromo-2,6-dimethoxy-5-(formyl)pyridine.
Reduction: Formation of 3-bromo-2,6-dihydroxy-5-(methoxymethyl)pyridine.
科学研究应用
Chemistry
In organic synthesis, Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- serves as a building block for the synthesis of more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Biology
The compound is studied for its potential biological activities. Derivatives of this compound have shown promise in inhibiting certain enzymes and receptors, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the chemical industry, Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- is used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.
作用机制
The mechanism by which Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, influencing molecular recognition processes.
相似化合物的比较
Similar Compounds
3-Bromo-2,6-dimethoxypyridine: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
2,6-Dimethoxy-5-(methoxymethyl)pyridine: Lacks the bromine atom, reducing its reactivity in substitution reactions.
3-Bromo-5-(methoxymethyl)pyridine: Lacks the methoxy groups, affecting its solubility and reactivity.
Uniqueness
Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- is unique due to the combination of its substituents. The presence of both bromine and methoxymethyl groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Its structure also provides a balance of hydrophilic and hydrophobic properties, enhancing its applicability in various fields.
This compound’s unique combination of functional groups makes it a valuable tool in both research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
属性
CAS 编号 |
129319-26-2 |
|---|---|
分子式 |
C9H12BrNO3 |
分子量 |
262.10 g/mol |
IUPAC 名称 |
3-bromo-2,6-dimethoxy-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C9H12BrNO3/c1-12-5-6-4-7(10)9(14-3)11-8(6)13-2/h4H,5H2,1-3H3 |
InChI 键 |
XMEBIRMZIUHXPD-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=C(N=C1OC)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


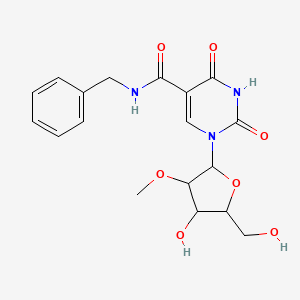

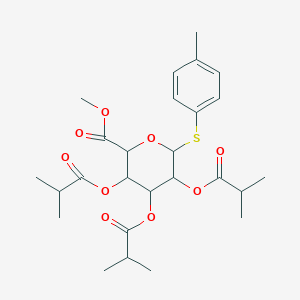



![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)

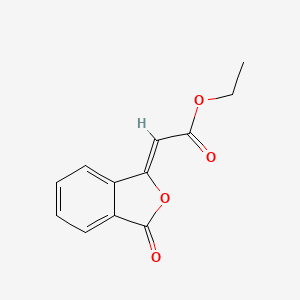

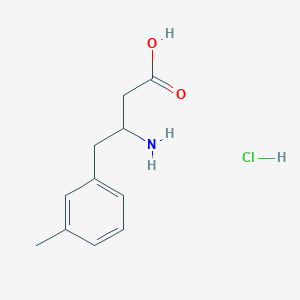
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B12096877.png)
